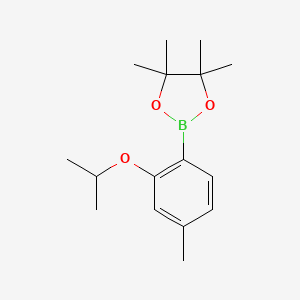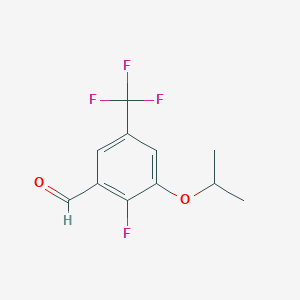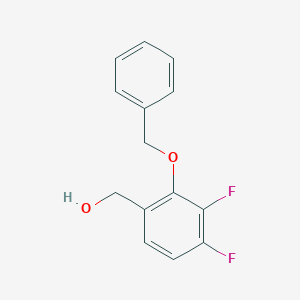
2-Isopropoxy-4-methylphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-4-methylphenylboronic acid pinacol ester is a chemical compound with the molecular weight of 276.18 . It is used as an intermediate in the synthesis of a variety of cyclic and acyclic organic compounds .
Synthesis Analysis
The synthesis of this compound involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the formation of carbon-carbon bonds using a transition metal catalyst . Protodeboronation of pinacol boronic esters is also a key step in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 . Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . It also undergoes protodeboronation, a process that is not well developed but has been reported to be catalyzed using a radical approach .Physical And Chemical Properties Analysis
This compound is a liquid . More detailed physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Phosphorescence Properties
Arylboronic esters, similar in structure to 2-Isopropoxy-4-methylphenylboronic acid pinacol ester, have been identified to exhibit room-temperature phosphorescence in the solid state. This property challenges the prevailing notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the molecule undergoes out-of-plane distortion at the boron-containing moiety in the excited state, which contributes to its phosphorescence. This discovery opens new avenues for the application of simple arylboronic esters in the development of organic phosphorescent materials (Shoji et al., 2017).
Organic Synthesis and Polymer Chemistry
- The compound has been utilized in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, showcasing its role in organic synthesis to produce 1,3-diarylpropene derivatives via selective coupling reactions (Watanabe et al., 2014).
- In polymer chemistry, it has facilitated the facile synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating potential applications in developing responsive delivery vehicles. This synthesis employs the ester as a monomer, indicating its utility in crafting polymers with specific degradation profiles (Cui et al., 2017).
- Another application in polymer synthesis involves the palladium-catalyzed cross-coupling reaction with 1-alkenyl halides or triflates, enabling the creation of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method highlights the versatility of boronic acid pinacol esters in complex organic synthesis and polymer construction (Takagi et al., 2002).
Material Science
- Research in material science has leveraged these esters for the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, aimed at tailored light emission. The study underscores the compound's role in enabling the facile production of polymers with specific photoluminescent properties, contributing to advancements in optoelectronic materials (Neilson et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the use of this compound could involve further development and optimization of the protodeboronation process . Additionally, its use in the synthesis of a variety of cyclic and acyclic organic compounds suggests potential applications in the development of new chemical products .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSREWNFINGLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














